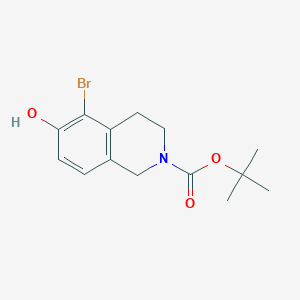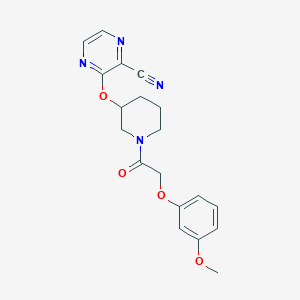![molecular formula C28H29N3O6S2 B2920405 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 391221-52-6](/img/structure/B2920405.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C28H29N3O6S2 and its molecular weight is 567.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Sulfonated Thin-Film Composite Membranes
Research into novel sulfonated thin-film composite (TFC) nanofiltration membranes has shown significant advancements in water treatment technology. By incorporating sulfonated aromatic diamine monomers into the membrane fabrication, these membranes demonstrate improved water flux and hydrophilicity, enhancing their effectiveness in dye treatment applications without compromising dye rejection capabilities. The incorporation of sulfonic acid groups is pivotal for water permeation and dye rejection during the TFC NF separation process (Liu et al., 2012).
Aromatic Sulfonamide Inhibitors of Carbonic Anhydrases
In the realm of enzymatic inhibition, aromatic sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentrations (IC50). These findings are significant for therapeutic applications, highlighting the potential use of sulfonamide-based compounds in developing treatments targeting specific isoenzymes (Supuran et al., 2013).
High Singlet Oxygen Quantum Yield Phthalocyanines
The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups has been explored for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields and fluorescence properties, making them promising candidates for Type II photosensitizers in photodynamic therapy applications for cancer treatment. This research underscores the versatility of sulfonamide derivatives in medicinal chemistry and phototherapy (Pişkin et al., 2020).
Novel Thermally Stable Polyimides
The development of novel polyimides incorporating sulfone, ether, and amide structures has been a subject of interest for materials science. These polyimides, synthesized from a novel diamine with built-in sulfone and amide functionalities, exhibit enhanced thermal stability and mechanical properties. Such advancements are crucial for the development of high-performance materials applicable in various industrial and technological fields (Mehdipour‐Ataei et al., 2004).
Sulfonated Poly(ether ether ketone) for Fuel Cell Applications
The synthesis and characterization of a novel sulfonated poly(ether ether ketone) with pendant carboxyl groups highlight significant progress in materials for direct methanol fuel cell applications. These materials demonstrate a balance between ion-exchange capacity, water uptake, proton conductivity, and methanol permeability, essential for enhancing fuel cell efficiency and performance (Li et al., 2009).
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6S2/c1-35-18-16-31(17-19-36-2)39(33,34)25-14-10-22(11-15-25)27(32)30-28-29-26(20-38-28)21-8-12-24(13-9-21)37-23-6-4-3-5-7-23/h3-15,20H,16-19H2,1-2H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYXPNLXNAUZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

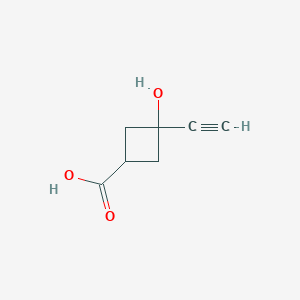
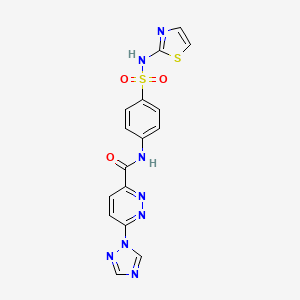
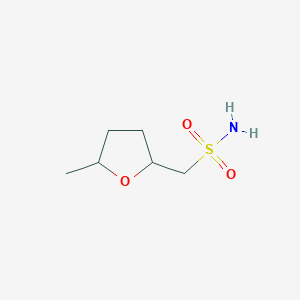
![4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2920328.png)
![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)
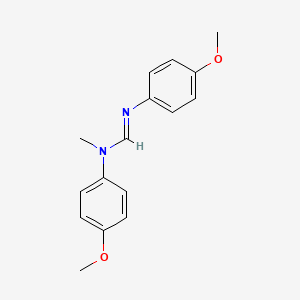

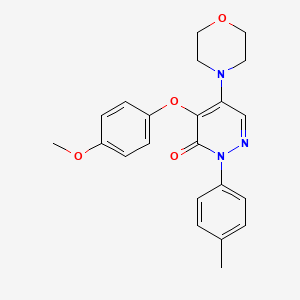
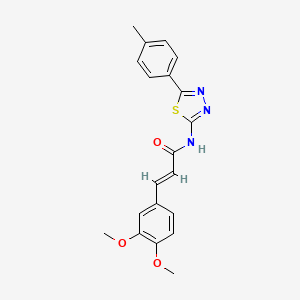
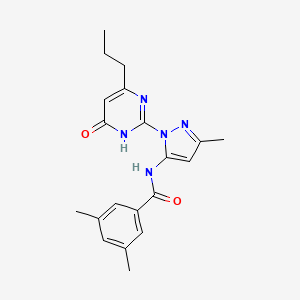
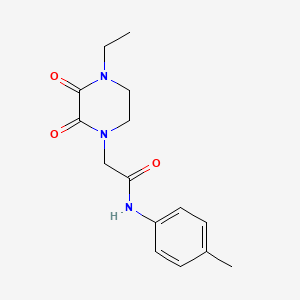
![[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2920341.png)
